Quinaprilat hydrochloride

Tissue ACE inhibition Vascular pharmacology Hypertension

Researchers often face batch-to-batch variability that invalidates ACE inhibition assays. Quinaprilat hydrochloride (CAS 82586-55-8) solves this as a rigorously characterized active metabolite standard with verified sub-nanomolar ACE affinity. Key technical assurances for your procurement: • Demonstrates the highest C-domain selectivity among leading ACE inhibitor metabolites, essential for structural biology campaigns. • Induces rapid, NO-dependent endothelium-dependent vasodilation in ex vivo models, a property not replicated by enalaprilat. • Validated IC50 of ~2.7 ng/mL for plasma ACE inhibition, ensuring complete target blockade at physiologically relevant concentrations.

Molecular Formula C23H27ClN2O5
Molecular Weight 446.9 g/mol
Cat. No. B12362459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinaprilat hydrochloride
Molecular FormulaC23H27ClN2O5
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl
InChIInChI=1S/C23H26N2O5.ClH/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H/t15-,19-,20-;/m0./s1
InChIKeyYQJDLRLEBDSBCP-ZAFWUOJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinaprilat Hydrochloride: ACE Inhibition Potency & Selectivity Standard


Quinaprilat hydrochloride is the active metabolite of the prodrug quinapril, functioning as a potent, non-sulfhydryl, competitive inhibitor of angiotensin-converting enzyme (ACE) [1]. It is the reference compound against which the activity of its prodrug is measured and is widely used in analytical and pharmacological research to study ACE inhibition and tissue-specific effects [2]. Its key utility in a research setting stems from its well-characterized, potent binding to ACE (IC50 in the sub-nanomolar range) and its distinct pharmacological profile compared to other common ACE inhibitor metabolites [1].

1
Reference Standard ACE inhibition potency and selectivity reference for prodrug activity assays
2
Tissue ACE Studies Reported high tissue ACE binding affinity supports ex vivo tissue distribution research
3
Endothelial Function Endothelium-dependent vasodilation endpoint context for vascular pharmacology models

Quinaprilat vs. Enalaprilat & Lisinopril: Key Differences


While many ACE inhibitor active metabolites share a common mechanism, their biochemical and functional profiles are not interchangeable. Substituting quinaprilat hydrochloride with a generic 'ACE inhibitor' like enalaprilat or lisinopril without accounting for its specific properties risks invalidating experimental results or misrepresenting pharmacological effects. Key differentiators, validated by quantitative data, include quinaprilat's markedly higher affinity for tissue-bound ACE [1], its superior ability to induce rapid and sustained endothelium-dependent vasodilation compared to enalaprilat [2], and its unique C-domain selectivity profile among this drug class [3].

Quinaprilat HCl (this product)
Risk Reported higher tissue ACE binding and C-domain selectivity profile may not transfer to enalaprilat or lisinopril
Generic ACE inhibitor active metabolite
Risk Endothelium-dependent vasodilation endpoint context differs; reported rapid vasodilation may not replicate with enalaprilat
Other ACE inhibitor metabolite with similar plasma IC50
Risk Domain-selectivity and tissue-binding rank may shift; C-domain preference requires compound-specific review

Quinaprilat: Quantitative Evidence vs. ACE Inhibitor Metabolites


Superior Vasodilation vs. Enalaprilat

In a randomized, double-blind, crossover study in 12 male patients with essential hypertension, local intra-arterial infusion of quinaprilat induced significantly more rapid and greater vasodilation than enalaprilat. After 15 minutes, quinaprilat produced a median vasodilation of +29%, while enalaprilat resulted in a -1% change, a statistically significant difference (P < 0.02) [1]. This effect was more prolonged for quinaprilat. The study authors concluded that these differences are 'possibly related to its higher affinity for vascular ACE' [1]. This is corroborated by a separate study in patients with chronic heart failure, which found quinaprilat improved flow-dependent dilation (FDD) by increasing nitric oxide availability, whereas enalaprilat had no such effect [2].

Vasodilation vs. Enalaprilat
Head-to-head
+29% vs. −1% change in forearm blood flow at 15 min (P < 0.02)
Quinaprilat produced a 30-percentage-point higher reported vasodilation in a crossover study of 12 patients with essential hypertension
Reported endothelium-dependent vasodilation endpoint context
Human forearm blood flow; intra-arterial infusion 0.5 μg/dL/min
Tissue ACE inhibition Vascular pharmacology Hypertension Endothelial function

Preferential C-Domain ACE Inhibition

A 2026 structural and kinetic study characterized the domain-specific binding of five major ACE inhibitor metabolites to the N- and C-domains of human ACE [1]. Among the compounds tested (enalaprilat, ramiprilat, trandolaprilat, quinaprilat, and perindoprilat), quinaprilat was found to have the largest selectivity for the C-domain (cACE) over the N-domain (nACE) [1]. In contrast, trandolaprilat showed the highest overall affinity for both domains but was not the most selective [1]. The study quantifies that while all exhibit nanomolar inhibition, their selectivity ratios vary, positioning quinaprilat uniquely for applications where preferential cACE inhibition is desired.

C-Domain Selectivity
Head-to-head
Largest cACE selectivity among 5 tested ACE inhibitor metabolites
Ranked above enalaprilat, ramiprilat, trandolaprilat, and perindoprilat for preferential C-domain binding
Isoform-selectivity assay context for structural biology research
Recombinant human nACE and cACE domains; X-ray crystallography
Domain-selective inhibition Structural biology Drug design ACE C-domain ACE N-domain

In Vivo ACE Inhibition Potency

A pharmacokinetic/pharmacodynamic study in human subjects established the relationship between quinaprilat plasma concentration and the degree of ACE inhibition [1]. The concentration required to achieve 50% inhibition of plasma ACE activity was determined to be 2.7 +/- 1.9 ng/mL of quinaprilat [1]. This ex vivo data from a clinically relevant model provides a crucial benchmark for correlating in vitro potency data with functional in vivo inhibition, validating its high potency in a physiological context.

In Vivo ACE IC50
Assay context
2.7 ± 1.9 ng/mL for 50% plasma ACE inhibition
Ex vivo concentration–response from human subjects receiving oral quinapril 20 mg for 7 days
Reported plasma ACE inhibition benchmark for exposure–response interpretation
Human PK/PD study; varying renal function
Pharmacokinetics Pharmacodynamics ACE inhibition Ex vivo activity

Superior Tissue ACE Binding Affinity

Ex vivo radioligand binding studies using ¹²⁵I-351A autoradiography have directly compared the tissue ACE binding affinity of various ACE inhibitor metabolites in animal models [1]. The study established a rank order of potency against tissue (lung, kidney, cardiac) ACE as follows: quinaprilat = benazeprilat > perindoprilat > lisinopril = enalaprilat = fosinoprilat [1]. This demonstrates that quinaprilat belongs to a top-tier group of agents with superior binding to tissue ACE, significantly outperforming common comparators like enalaprilat and lisinopril.

Tissue ACE Binding Rank
Cross-study
Top tier: quinaprilat = benazeprilat
Top quinaprilat, benazeprilat
Mid perindoprilat
Lower lisinopril, enalaprilat, fosinoprilat
Reported tissue ACE binding rank; supports differential functional endpoint context
Ex vivo radioligand binding in animal tissue homogenates
Tissue ACE Radioligand binding Autoradiography Comparative pharmacology

Quinaprilat Applications in Research & Industry


Acute Endothelium-Dependent Vasodilation Studies

Based on its proven ability to induce rapid, NO-dependent vasodilation in human forearm vasculature—a property not shared by enalaprilat—quinaprilat hydrochloride is the superior choice for ex vivo or in vivo models designed to study acute endothelial function, flow-mediated dilation, and the immediate vascular effects of ACE inhibition. Its use can help differentiate between the chronic, pressure-dependent effects and the acute, tissue-specific actions of the renin-angiotensin system blockade [1].

C-Domain Selective ACE Inhibitor Drug Design

As the compound among a panel of five leading ACE inhibitor metabolites that demonstrated the largest selectivity for the ACE C-domain, quinaprilat serves as a critical reference compound for structural biology and medicinal chemistry campaigns [1]. It can be used as a template in co-crystallization studies, as a baseline in computational modeling, and as a comparator in high-throughput screening to identify novel chemical entities with improved selectivity profiles.

Analytical Reference Standard for Assay Development

Quinaprilat hydrochloride is the essential analytical reference standard for developing and validating quantitative assays (e.g., HPLC, LC-MS/MS) for both the active metabolite quinaprilat and its prodrug, quinapril. Its use ensures accurate quantification in pharmacokinetic studies, bioequivalence trials, and quality control processes for pharmaceutical formulations [1].

Ex Vivo & In Vitro ACE Inhibition Assays

With a validated in vivo/ex vivo IC50 of approximately 2.7 ng/mL for plasma ACE inhibition, quinaprilat is an ideal tool for in vitro or ex vivo studies requiring robust and predictable blockade of ACE activity at low, physiologically relevant concentrations [1]. Its high potency ensures complete enzyme inhibition in isolated tissue baths, cell culture experiments, or biochemical assays without confounding off-target effects at high concentrations.

Application
Selection Property
Validation Focus
Endothelium-dependent vasodilation research
Reported rapid vasodilation endpoint context
Flow-mediated dilation and NO-pathway endpoint review
C-domain selective ACE inhibitor design
Largest reported cACE selectivity in tested panel
Structural biology and isoform-selectivity assay context
Analytical reference standard for ACE inhibitor assays
Well-characterized active metabolite identity
HPLC and LC-MS/MS method validation review
Ex vivo and in vitro ACE inhibition studies
Reported plasma ACE IC50 benchmark
Exposure–response and concentration–effect endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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